molecular formula C29H46N2O6 B1607102 Z-Glu(OtBu)-OH.DCHA CAS No. 3967-21-3

Z-Glu(OtBu)-OH.DCHA

Cat. No.: B1607102
CAS No.: 3967-21-3
M. Wt: 518.7 g/mol
InChI Key: TZJOIDXKFOTKCW-ZOWNYOTGSA-N
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Description

Z-Glu(OtBu)-OH.DCHA, also known as N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is primarily used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. Its chemical formula is C19H25NO6 and it has a molecular weight of 367.40 g/mol .

Preparation Methods

The preparation of Z-Glu(OtBu)-OH.DCHA typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The process includes the following steps:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of Z-Glu(OtBu)-OH.DCHA involves its role as a protecting group. It protects the carboxyl group of glutamic acid during peptide synthesis, preventing unwanted reactions. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Properties

CAS No.

3967-21-3

Molecular Formula

C29H46N2O6

Molecular Weight

518.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1

InChI Key

TZJOIDXKFOTKCW-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

3967-21-3

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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